Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Hydroformylation Heterogeneous catalysis Rhodium leaching

Diphenyl(2-(triethoxysilyl)ethyl)phosphine (CAS 18586-39-5) is a bifunctional organosilane that integrates a soft phosphine donor (-PPh₂) with a hydrolytically controllable triethoxysilyl (-Si(OEt)₃) anchoring group. It is widely used to immobilize transition-metal catalysts onto oxidic supports (silica, alumina, halloysite) for heterogeneous catalysis and as an adhesion promoter for gold surfaces in microelectronic packaging.

Molecular Formula C20H29O3PSi
Molecular Weight 376.5 g/mol
CAS No. 18586-39-5
Cat. No. B093864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(2-(triethoxysilyl)ethyl)phosphine
CAS18586-39-5
Molecular FormulaC20H29O3PSi
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCO[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC
InChIInChI=1S/C20H29O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3
InChIKeyHLXCYTXLQJWQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(2-(triethoxysilyl)ethyl)phosphine – Procurement-Relevant Identity and Baseline Properties


Diphenyl(2-(triethoxysilyl)ethyl)phosphine (CAS 18586-39-5) is a bifunctional organosilane that integrates a soft phosphine donor (-PPh₂) with a hydrolytically controllable triethoxysilyl (-Si(OEt)₃) anchoring group. It is widely used to immobilize transition-metal catalysts onto oxidic supports (silica, alumina, halloysite) for heterogeneous catalysis [1] and as an adhesion promoter for gold surfaces in microelectronic packaging [2]. As a molecular building block, it also imparts phosphorus-silicon synergistic flame retardancy when incorporated into epoxy nanocomposites [3].

Why Generic Substitution with Other Phosphine-Functional Silanes or Simple Trialkoxysilanes Fails


Substituting the triethoxysilyl group with a trimethoxysilyl analog dramatically accelerates hydrolysis kinetics, reducing pot life and processing control in sol-gel immobilization . Replacing the diphenylphosphino moiety with an amino-silane (e.g., APTES) eliminates the soft phosphine coordination site required for precious-metal binding and catalytic selectivity [1]. Using non-silane phosphines such as triphenylphosphine (PPh₃) precludes covalent anchoring to oxide supports, resulting in homogeneous-only operation without the reusability benefits of heterogeneous catalysis [2].

Product-Specific Quantitative Evidence for Diphenyl(2-(triethoxysilyl)ethyl)phosphine – Comparator-Based Differentiation


Heterogeneous Hydroformylation: Comparable Activity to Homogeneous Catalysts with Reusability and Sub-0.1% Metal Leaching

When 2-(diphenylphosphino)ethyltriethoxysilane (DPPES) is grafted onto silica to generate SiO₂(PPh₂) and used as a support for Rh-catalyzed 1-octene hydroformylation, the resulting heterogeneous catalyst achieves 98.4% conversion and 95.3% aldehyde selectivity—performance that is directly comparable to the homogeneous DPPES or triphenylphosphine (TPP) system [1]. After four consecutive reuses, conversion remains at 97.0% and rhodium leaching into the organic phase is below 0.1% (determined by ICP-AES), a crucial advantage over homogeneous analogs that cannot be recovered.

Hydroformylation Heterogeneous catalysis Rhodium leaching

Multifunctional Pd Catalyst: TOF of 155 h⁻¹ in Suzuki-Miyaura Coupling Outperforms N- and S-Donor Ligand Systems

In a systematic screen of support-ligand-Pd combinations, the system based on halloysite nanotubes (HNTs) functionalized with 2-(diphenylphosphino)ethyltriethoxysilane (PPETS) and 0.25 wt% Pd (HNTs-PPETS-Pd0.25) delivered the highest multifunctional catalytic performance [1]. It gave TOF values of up to 155 h⁻¹ in Suzuki-Miyaura C-C coupling, 43 h⁻¹ in selective oxidations, and 65 h⁻¹ in dehalogenation-hydrogenation—significantly higher than analogous catalysts prepared with N- or S-donor ligands on the same supports.

Suzuki-Miyaura coupling Palladium catalyst Turnover frequency

Ru(II)-Catalyzed Isomerization: Immobilized PPh₂-SBA-15 Matches Homogeneous RuCl₂(PPh₃)₃ While Enabling 7-Fold Reuse

Ru-PPh₂-SBA-15, prepared by co-condensation of TEOS with 2-(diphenylphosphino)ethyltriethoxysilane, exhibited nearly identical activity and selectivity to the homogeneous RuCl₂(PPh₃)₃ catalyst in the isomerization of 1-phenyl-3-buten-1-ol in water [1]. Unlike the homogeneous comparator, the immobilized catalyst could be reused repetitively for nearly 7 cycles without significant loss of performance.

Isomerization Ruthenium catalyst Reusability

Flame Retardancy: DPPES-Grafted Graphene Oxide Increases Epoxy Char Yield by 42% and LOI by 80%, Achieving UL-94 V-0 Rating

Grafting 2-(diphenylphosphino)ethyltriethoxysilane (DPPES) onto graphene oxide nanosheets (GON) and incorporating the resulting DPPES-GON at 10 wt% into an epoxy matrix increased char yield by 42% and limited oxygen index (LOI) by 80% relative to neat epoxy [1]. The composite achieved a UL-94 V-0 rating, the highest flame-retardancy classification, which neat epoxy cannot attain.

Flame retardancy Epoxy nanocomposite LOI

Controlled Hydrolysis: Triethoxysilyl Anchor Provides Slower, More Processable Gelation Kinetics than Trimethoxysilyl Analogs

The triethoxysilyl (-Si(OEt)₃) group hydrolyzes significantly more slowly than the trimethoxysilyl (-Si(OMe)₃) group: under both acidic and basic conditions, the hydrolysis rate follows the order trimethoxy > triethoxy . This rate differential translates into longer pot life and finer rheological control during sol-gel immobilization of metal complexes, reducing premature gelation and aggregation that commonly plague methoxy-based analogs [1].

Sol-gel processing Hydrolysis kinetics Silane coupling agent

Thermal Stability: DPPETES-Based P/Si Polysilsesquioxane Raises Epoxy Char Yield from 17.1% to 30% and IPDT by 62%

Incorporating 2-(diphenylphosphino)ethyltriethoxysilane (DPPETES) as a monomer into a DGEBA epoxy system to form a ladder-like phosphorus-containing polysilsesquioxane (PSSQ) increased the char yield from 17.1% to 30% and the integral procedural decomposition temperature (IPDT) from 589.42 to 955.19 compared to the unmodified epoxy [1]. The optimal DPPETES content was identified as 9 wt%, balancing performance and cost.

Thermal stability Polysilsesquioxane Epoxy nanocomposite

Best Research and Industrial Application Scenarios for Diphenyl(2-(triethoxysilyl)ethyl)phosphine


Heterogeneous Precious-Metal Catalyst Manufacturing for Hydroformylation and C-C Coupling

The compound is the ligand of choice for preparing silica-, SBA-15-, or halloysite-immobilized Rh, Ru, and Pd catalysts. It enables hydroformylation with 98.4% conversion and 95.3% aldehyde selectivity on a reusable support (<0.1% Rh leaching over 4 cycles) [1] and delivers TOF values up to 155 h⁻¹ in Suzuki-Miyaura coupling . Users seeking to replace homogeneous PPh₃-based systems with recoverable heterogeneous catalysts should select this triethoxysilyl-phosphine.

Halogen-Free Flame-Retardant Epoxy Formulations for Electronics and Aerospace

When grafted onto graphene oxide (DPPES-GON), a 10 wt% loading in epoxy increases char yield by 42% and LOI by 80%, achieving UL-94 V-0 classification [1]. As a monomer, DPPETES-PSSQ raises epoxy char yield from 17.1% to 30% and IPDT from 589 to 955 . The phosphorus-silicon synergy is unattainable with conventional single-element flame retardants or non-phosphine silanes.

Sol-Gel Processing of Luminescent Organometallo-Silica Hybrid Materials

The triethoxysilyl group provides slower, more controllable hydrolysis kinetics than methoxy analogs [1], enabling homogeneous incorporation of Ir(III) and Pt(II) phosphors into mesoporous silica via co-condensation with TEOS . The resulting hybrid materials exhibit excellent luminescent and textural properties with uniform metal dispersion, making the compound suitable for optoelectronic and sensor applications.

Gold-Substrate Adhesion Promotion in Microelectronic Packaging

The phosphine group coordinates strongly to gold surfaces while the triethoxysilyl end forms covalent bonds to silicon oxide or glass substrates, making it a specialized adhesion promoter for gold-to-glass or gold-to-silicon interfaces in microelectronic devices [1]. This dual-anchoring mechanism cannot be replicated by amino-silanes or mercapto-silanes, which lack the soft phosphine coordination site for noble metals.

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